sg2057 - 260417-62-7

sg2057

Catalog Number: EVT-283027
CAS Number: 260417-62-7
Molecular Formula: C33H36N4O6
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SG2057 is a pentyldioxy linked PBD dimer which binds sequence selectively in the minor groove of DNA forming DNA interstrand and intrastrand cross-linked adducts, and also mono-adducts depending on sequence. SG2057 has multilog differential in vitro cytotoxicity against a panel of human tumour cell lines with a mean GI(50) of 212 pM. The agent is highly efficient at producing DNA interstrand cross-links in cells which form rapidly and persist over a 48 h period. Significant antitumor activity was demonstrated in several human tumor xenograft models.
Overview

SG2057 is a compound classified as a pyrrolobenzodiazepine dimer, specifically designed for its applications in targeted cancer therapies. It features a unique pentyldioxy linker connecting two pyrrolobenzodiazepine monomers, enhancing its cytotoxicity and DNA cross-linking abilities. This compound is part of a broader class of DNA minor-groove binding agents, which are known for their ability to form covalent bonds with DNA, thereby disrupting cellular processes and inducing apoptosis in cancer cells .

Source and Classification

SG2057 is derived from the natural product anthramycin and belongs to a family of synthetic compounds known as pyrrolobenzodiazepines. These compounds have been extensively studied for their potential as chemotherapeutic agents due to their ability to selectively bind to DNA and interfere with its function. The specific structure of SG2057 allows it to exhibit significantly enhanced properties compared to earlier iterations, such as SG2000, making it a candidate for use in antibody-drug conjugates (ADCs) aimed at treating various cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of SG2057 involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate pyrrolobenzodiazepine monomers.
  2. Linkage Formation: A 5-carbon pentyldioxy linker is introduced between the two monomers. This modification enhances solubility and increases the cytotoxicity of the compound.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

SG2057's molecular structure is characterized by its two pyrrolobenzodiazepine units linked by a pentyldioxy chain. This configuration allows for effective binding within the minor groove of DNA, facilitating both interstrand and intrastrand cross-linking. The structural formula can be represented as follows:

  • Chemical Formula: C20_{20}H24_{24}N4_{4}O4_{4}
  • Molecular Weight: Approximately 372.43 g/mol

The compound's three-dimensional conformation plays a crucial role in its interaction with DNA, influencing its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

SG2057 undergoes specific chemical reactions upon binding to DNA:

  1. Covalent Bond Formation: It forms covalent aminal bonds with guanine bases at the C11 position, leading to stable adducts.
  2. Cross-Linking: The compound can create both interstrand and intrastrand cross-links, which are critical for its mechanism of action against cancer cells.

These reactions are facilitated by the unique structural features of SG2057, which enhance its reactivity towards DNA .

Mechanism of Action

Process and Data

The mechanism by which SG2057 exerts its cytotoxic effects involves several steps:

  1. Binding: SG2057 selectively binds to the minor groove of DNA.
  2. Cross-Linking: Following binding, it induces cross-linking between DNA strands, disrupting replication and transcription processes.
  3. Cellular Response: The resultant DNA damage triggers cellular repair mechanisms; if these repairs fail, it leads to apoptosis.

This multi-step process highlights SG2057's potential as an effective therapeutic agent against various malignancies due to its ability to induce cell death through targeted DNA damage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Enhanced solubility due to the pentyldioxy linker.

Chemical Properties

  • Stability: Generally stable under physiological conditions but reactive towards nucleophiles present in DNA.
  • pH Sensitivity: Its reactivity may vary based on the pH of the environment, influencing its binding efficiency.

These properties are essential for determining the optimal conditions for therapeutic applications and ensuring effective delivery within biological systems .

Applications

Scientific Uses

SG2057 has significant potential in cancer research and therapy:

  • Antibody-Drug Conjugates: It can be utilized in the development of ADCs that target specific cancer cells while minimizing damage to healthy tissues.
  • Research Tool: Its ability to form stable DNA adducts makes it valuable for studying DNA repair mechanisms and cellular responses to genotoxic stress.

The ongoing research into SG2057's efficacy continues to explore its applications in treating various cancers, particularly those resistant to conventional therapies .

Historical Development and Rational Design of Pyrrolobenzodiazepine (PBD) Dimers

Evolution of PBD Monomers to Dimeric Structures in Anticancer Therapeutics

Pyrrolobenzodiazepines (PBDs) are naturally occurring antibiotics characterized by their ability to covalently bind the minor groove of DNA, forming mono-adducts that disrupt transcriptional processes. Early monomers like anthramycin exhibited promising cytotoxicity but faced limitations in potency and DNA-binding stability. The strategic evolution to dimeric PBD structures addressed these constraints by enabling bis-alkylating capabilities. This design allows each PBD unit to form covalent bonds with opposite DNA strands, creating highly stable, irreversible interstrand cross-links (ICLs) that block DNA replication and repair mechanisms. Unlike mono-adducts, these ICLs are refractory to cellular DNA repair machinery, resulting in persistent DNA damage and potent tumor cell apoptosis [1] [2].

The dimerization paradigm significantly enhanced antitumor efficacy. For instance, early dimer SJG-136 (SG2000) demonstrated broad-spectrum activity in vitro and in vivo, validating the dimeric approach. Its mechanism involves sequence-selective binding to purine-GATC-pyrimidine sites, inducing ICLs with minimal DNA distortion. This precision reduces off-target effects compared to non-sequence-specific chemotherapeutics [1] [5].

Table 1: Evolution of PBD-Based Therapeutics

GenerationRepresentative CompoundKey Structural FeatureAdvancement Over Predecessors
MonomerAnthramycinSingle aminal bondDNA mono-adduct formation
First-Gen DimerSG2000 (SJG-136)Propyldioxy linkerDNA interstrand cross-linking
Optimized DimerSG2057Pentyldioxy linkerEnhanced DNA affinity & potency
ProdrugSG2285C2-aryl substituentImproved solubility and targeting

Role of SG2057 in the Lineage of Synthetic PBD Dimers (SG2000, SG3199, SG2285)

SG2057 represents a critical advancement within the PBD dimer lineage, positioned between the prototypical SG2000 and later compounds like SG2285 (a prodrug) and SG3199 (a warhead for antibody-drug conjugates, ADCs). SG2000, with its propyldioxy linker, exhibited potent DNA ICL formation and progressed to Phase II clinical trials for ovarian cancer. However, its in vivo efficacy was limited by suboptimal pharmacokinetics and DNA-binding kinetics [1] [5].

SG2057 addressed these limitations through structural refinements, emerging as a bridge to third-generation PBDs:

  • SG2285: A C2-aryl-substituted prodrug of SG2202, designed for enhanced tumor activation.
  • SG3199: Utilized in ADCs like Loncastuximab tesirine, leveraging PBD potency with antibody targeting [1].SG2057’s pentyldioxy linker extension optimized DNA interaction kinetics, resulting in superior preclinical activity across xenograft models compared to SG2000 [2] [5].

Strategic Modifications in SG2057: C2 Unsaturation and Pentyldioxy Tether Optimization

The design of SG2057 incorporated two strategic modifications to amplify DNA-binding efficiency and cytotoxic potency:

  • C2-C3 Unsaturation: Introduction of a methylene group at the C2-position of the PBD C-ring generated an exocyclic double bond. This modification rigidified the molecule’s curvature, enhancing pre-organization for minor groove insertion. The unsaturated configuration improved binding kinetics and reduced the entropic penalty associated with DNA complex formation [5].

  • Pentyldioxy Linker Extension: Replacing SG2000’s three-carbon propyldioxy tether with a five-carbon pentyldioxy chain (‑O‑(CH₂)₅‑O‑) optimized the span length between PBD units. This allowed:

  • Precise alignment with the optimal ~6.6 Å distance between guanine N² atoms on opposing DNA strands.
  • Increased flexibility and reduced linker strain during DNA cross-linking.
  • Enhanced sequence selectivity and cross-linking efficiency, particularly in AT-rich regions [2] [5].

Table 2: Impact of Structural Modifications in SG2057

ModificationChemical RationaleBiological Consequence
C2-C3 UnsaturationRigidifies PBD scaffoldImproved DNA minor groove fit and binding kinetics
Pentyldioxy LinkerExtends tether length to ~10 atomsOptimal span for interstrand cross-linking; reduced steric strain
Combined EffectsSynergistic enhancement of DNA affinityPicomolar cytotoxicity (mean GI₅₀: 212 pM)

These refinements resulted in multilog increases in potency. SG2057 exhibited a mean GI₅₀ of 212 pM across human tumor cell lines—a >10-fold improvement over SG2000. In vivo, it achieved tumor regression and cures in aggressive xenografts (e.g., LOX-IMVI melanoma) at doses as low as 60 µg/kg [2] [5].

Molecular Mechanism of Action: DNA Interaction and Cross-Linking Efficiency

Properties

CAS Number

260417-62-7

Product Name

sg2057

IUPAC Name

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-17,22-23H,1-2,5-11,18-19H2,3-4H3/t22-,23-/m0/s1

InChI Key

KYNCKSRRIFFPJS-GOTSBHOMSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SG2057; SG2057; SG 2057

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.